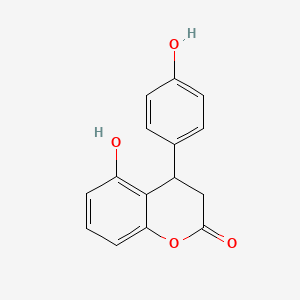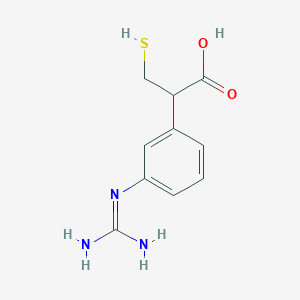
TAFI inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thrombin activatable fibrinolysis inhibitor (TAFI) is a plasma zymogen that, upon activation, becomes a potent attenuator of the fibrinolytic system. It is activated by thrombin, plasmin, or the thrombin/thrombomodulin complex . TAFI inhibitors are compounds designed to antagonize the function of TAFI, thereby promoting fibrinolysis and preventing excessive clot formation. These inhibitors have garnered significant interest due to their potential therapeutic applications in treating thrombotic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAFI inhibitors typically involves complex organic synthesis techniques. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, various TAFI concentrations can be activated in Hank’s buffer saline solution with thrombin, thrombomodulin, and calcium chloride .
Industrial Production Methods
Industrial production of TAFI inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TAFI inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of TAFI inhibitors include:
Thrombin: A serine protease that plays a key role in the coagulation cascade.
Thrombomodulin: An endothelial cell surface glycoprotein that forms a complex with thrombin.
Calcium Chloride: Used to activate TAFI in various buffer solutions.
Major Products Formed
The major products formed from these reactions are typically the activated forms of TAFI inhibitors, which can then be used in various therapeutic applications .
Applications De Recherche Scientifique
TAFI inhibitors have a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of fibrinolysis and coagulation.
Biology: Investigated for their role in cellular processes and interactions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mécanisme D'action
TAFI inhibitors exert their effects by preventing the activation of TAFI, thereby promoting fibrinolysis. The molecular targets of TAFI inhibitors include the active sites of thrombin and thrombomodulin, which are essential for the activation of TAFI. By inhibiting these interactions, TAFI inhibitors enhance the breakdown of fibrin clots and prevent excessive clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxypeptidase B: Similar to TAFI in structure and function but differs in its activation and regulatory mechanisms.
Uniqueness of TAFI Inhibitors
TAFI inhibitors are unique in their ability to specifically target the TAFI activation pathway, making them highly effective in promoting fibrinolysis without affecting other coagulation pathways. This specificity reduces the risk of bleeding complications, which is a common side effect of other anticoagulant therapies .
Propriétés
Formule moléculaire |
C10H13N3O2S |
|---|---|
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13N3O2S/c11-10(12)13-7-3-1-2-6(4-7)8(5-16)9(14)15/h1-4,8,16H,5H2,(H,14,15)(H4,11,12,13) |
Clé InChI |
YHBCRXAIIVZWEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=C(N)N)C(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)

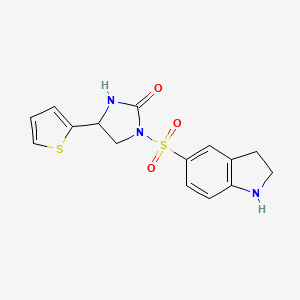
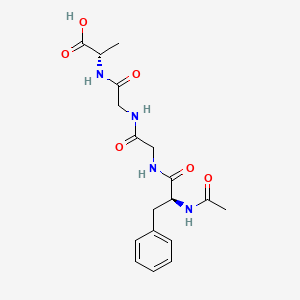
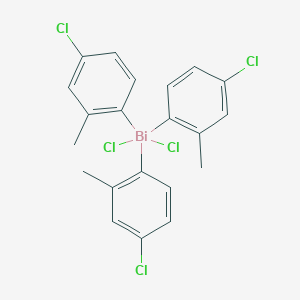
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)

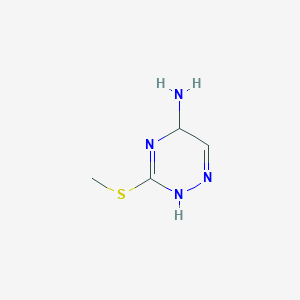
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
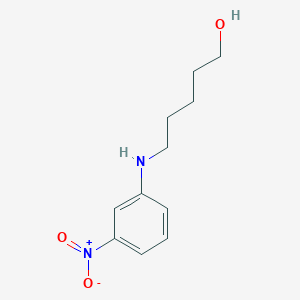

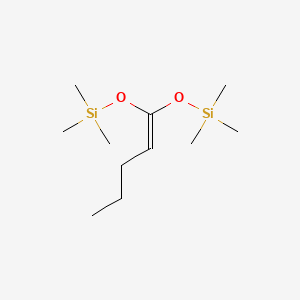
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
